molecular formula CSSe B15345161 Thiocarbonyl selenide CAS No. 5951-19-9

Thiocarbonyl selenide

Cat. No.: B15345161
CAS No.: 5951-19-9
M. Wt: 123.05 g/mol
InChI Key: UGVGOQWEDNFDPF-UHFFFAOYSA-N
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Description

Thiocarbonyl selenide (SCSe) is a chemical compound consisting of carbon, sulfur, and selenium. It belongs to the class of carbon dichalcogenides, which are compounds containing carbon and chalcogen elements (oxygen, sulfur, selenium, tellurium)

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiocarbonyl selenide can be synthesized through several methods, including the reaction of carbon disulfide (CS2) with selenium (Se) under specific conditions. Another method involves the reaction of thiocarbonyl chloride (CSCl) with selenium powder. The reaction conditions typically require controlled temperatures and the presence of a suitable catalyst to facilitate the formation of SCSe.

Industrial Production Methods: In an industrial setting, this compound is produced through large-scale chemical reactions involving the aforementioned precursors. The process is carried out in specialized reactors designed to handle the reactivity of the involved chemicals and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: Thiocarbonyl selenide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used to oxidize SCSe.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce SCSe.

  • Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions involving SCSe.

Major Products Formed: The major products formed from these reactions include various sulfur and selenium-containing compounds, which can be further utilized in different chemical processes.

Scientific Research Applications

Thiocarbonyl selenide has several scientific research applications across different fields:

  • Chemistry: SCSe is used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.

  • Medicine: SCSe is being explored for its potential therapeutic properties, including its use in drug development and as an antioxidant.

  • Industry: this compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which thiocarbonyl selenide exerts its effects involves its interaction with molecular targets and pathways. SCSe can act as a ligand, forming complexes with metal ions, and participate in redox reactions. The specific molecular targets and pathways depend on the context in which SCSe is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Thiocarbonyl selenide is compared with other similar compounds, such as thiocarbonyl sulfide (SCS) and thiocarbonyl telluride (SCTe). While these compounds share similarities in their chemical structure, SCSe is unique due to its selenium content, which imparts distinct reactivity and properties

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Properties

CAS No.

5951-19-9

Molecular Formula

CSSe

Molecular Weight

123.05 g/mol

InChI

InChI=1S/CSSe/c2-1-3

InChI Key

UGVGOQWEDNFDPF-UHFFFAOYSA-N

Canonical SMILES

C(=S)=[Se]

Origin of Product

United States

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